molecular formula C7H6BrFO2 B12858242 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol

2-Bromo-5-fluoro-4-(hydroxymethyl)phenol

Cat. No.: B12858242
M. Wt: 221.02 g/mol
InChI Key: UCWGXBWWAQBQMF-UHFFFAOYSA-N
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Description

Strategic Importance of Halogenated Phenols as Synthetic Intermediates

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a phenol (B47542) ring creates halogenated phenols, a subclass of compounds with immense strategic importance in synthesis. acs.org These molecules are highly valued as intermediates, primarily because the halogen atom can serve as a versatile handle for a wide range of chemical transformations. acs.org They are particularly crucial in modern synthetic chemistry for their role in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, which are fundamental for constructing complex molecular frameworks. acs.org

The presence of halogens also has a profound effect on the biological activity of molecules, a fact leveraged extensively in the development of pharmaceuticals and agrochemicals. acs.org For instance, bromophenol derivatives have been synthesized and investigated for their potent inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the study of neurodegenerative diseases. nih.govmdpi.com Furthermore, the incorporation of halogens can bestow unique physical properties upon materials. Halogenated phenols can be used to produce resinous condensation products with enhanced fire-retardant properties. google.com They are also precursors to other useful compounds, such as phenoxyacetic acids, which have applications as herbicides. google.com The bacterial O-methylation of halogenated phenols is another area of study, highlighting their role in biochemical pathways and environmental transformations. nih.govnih.gov

Table 1: Strategic Applications of Halogenated Phenol Intermediates

Halogenated Phenol TypeKey Application AreaExample / FindingReference
General Halogenated PhenolsSynthetic IntermediatesValuable in metal-catalyzed cross-coupling reactions for building complex molecules. acs.org
BromophenolsEnzyme InhibitionDerivatives show potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com
General Halogenated PhenolsMaterial ScienceUsed to create condensation polymer resins with fire-retardant properties. google.com
Alkenylphenols (Halogenated)HerbicidesCan be converted into phenoxyacetic acids with herbicidal properties. google.com
Chlorophenols & BromophenolsBiochemical ResearchSubstrates for studying enzymatic O-methylation by various bacterial strains. nih.govnih.gov
Pentahalogenated PhenolsEnvironmental Remediation StudiesUsed as model pollutants to test detoxification processes like photocatalytically induced enzymatic degradation. nih.gov

Confluence of Halogenation and Hydroxymethylation in Phenolic Systems for Research Innovation

The simultaneous presence of both halogen and hydroxymethyl (-CH2OH) groups on a phenolic ring gives rise to a multifunctional scaffold with significant potential for chemical innovation. Hydroxymethylation, the process of adding a hydroxymethyl group, is a fundamental transformation in organic chemistry. wikipedia.org It is most commonly achieved through the reaction of a phenol with formaldehyde, leading to hydroxymethyl-substituted phenols. wikipedia.orgyoutube.com This seemingly simple addition is critical in polymer science; for example, the hydroxymethyl groups on phenols are the reactive sites that drive the condensation reactions to form phenol-formaldehyde resins, such as Bakelite and Novolaks. wikipedia.org

When this reactive hydroxymethyl functionality is combined with halogen substituents, the resulting molecule becomes a highly versatile building block. The innovation lies in the orthogonal reactivity of these groups. The hydroxymethyl group provides a site for polymerization, cross-linking, or further oxidation to an aldehyde or carboxylic acid. Concurrently, the halogen atoms (e.g., bromine and fluorine) serve several purposes:

They modify the electronic landscape of the aromatic ring, influencing the acidity of the phenolic proton and the nucleophilicity of the ring itself. mdpi.com

They provide a stable and specific location for subsequent, often more complex, functionalization via cross-coupling chemistry. acs.org

They can impart specific properties to the final products, such as increased biological activity or enhanced material characteristics like fire resistance. nih.govgoogle.com

This confluence allows for a modular approach to synthesis. A halogenated hydroxymethylphenol can first be incorporated into a larger structure, such as a polymer, via its hydroxymethyl group. The halogen atom then remains available for post-polymerization modification, allowing for the fine-tuning of the material's properties. This dual functionality is a powerful tool for creating advanced materials and complex bioactive molecules where different parts of the structure can be independently and selectively manipulated.

Current Research Landscape and Emerging Trends for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol and Structurally Related Architectures

While published research focusing specifically on this compound is limited, an analysis of structurally related compounds reveals a vibrant and evolving research landscape. The trends indicate a strong focus on the synthesis of novel, highly functionalized phenolic derivatives for applications in medicinal chemistry and materials science. These related architectures serve as excellent proxies for understanding the potential research value of the target compound.

A key trend is the use of halogenated phenols as precursors for complex, biologically active molecules. For example, 2-Bromo-5-fluorophenol (B114175) is a documented starting material for preparing intermediates used in the synthesis of polycyclic antagonists for serotonin (B10506) receptors (5-HT3 and 5-HT4), which are important targets in pharmaceutical research. sigmaaldrich.com This highlights the value of the bromo-fluoro-phenol core in constructing specific pharmacophores.

Furthermore, there is significant interest in synthesizing and evaluating various bromophenol derivatives for their therapeutic potential. Studies have shown that novel bromophenols can act as potent inhibitors of carbonic anhydrase and acetylcholinesterase, suggesting their utility in developing treatments for conditions like glaucoma and Alzheimer's disease. nih.govmdpi.com Other research has focused on creating methylated and acetylated derivatives of natural bromophenols to assess their antioxidant and anticancer activities, demonstrating a clear trend toward the systematic functionalization of these scaffolds to discover new biological functions. nih.gov

The development of novel synthetic methodologies is another major theme. Researchers are actively exploring more efficient and selective ways to functionalize phenols. This includes light-driven, catalyst-free methods for the C-H alkylation of phenols and the development of catalytic systems for the regioselective ortho-halogenation of phenolic compounds. scientificupdate.comacs.org These advancements make it easier to access complex and precisely substituted phenols, including architectures similar to this compound.

Table 2: Research Applications of Structurally Related Phenolic Architectures

Compound NameStructural Relationship to TargetResearch Application / TrendReference
2-Bromo-5-fluorophenolDirect Precursor (lacks hydroxymethyl group)Used in the synthesis of intermediates for polycyclic 5-HT3 and 5-HT4 antagonists. sigmaaldrich.com
(2-bromo-4,5-dimethoxyphenyl)methanolBrominated, hydroxymethylated phenol derivativeStarting material for synthesizing novel diaryl methanes, which are then demethylated to produce bioactive bromophenols for enzyme inhibition studies (AChE, CA I & II). mdpi.com
3-bromo-4-hydroxy-5-methoxybenzaldehydeBrominated, functionalized phenolIntermediate in the synthesis of a series of methylated and acetylated bromophenol derivatives to evaluate antioxidant and anticancer activities. nih.gov
Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetateDibrominated, functionalized phenolA natural bromophenol whose synthesis and derivatives were studied for inhibition of cholinesterase and α-glycosidase enzymes. nih.gov
General PhenolsParent class of compoundsDevelopment of light-driven, microfluidic C-H alkylation methods using α-iodosulfones, demonstrating new synthetic routes. acs.org
2-Bromo-4-fluorophenolIsomeric bromo-fluoro-phenolReactant in the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, a more complex substituted phenol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

2-bromo-5-fluoro-4-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,10-11H,3H2

InChI Key

UCWGXBWWAQBQMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)CO

Origin of Product

United States

Applications in Advanced Organic Synthesis and Scaffold Development

Strategic Use as a Precursor in Multi-Step Organic Syntheses

The inherent reactivity of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, stemming from its multiple functional groups, allows for its sequential and controlled modification. This makes it an ideal starting material or intermediate in the synthesis of more complex molecules. Chemists can selectively target each functional group, enabling a modular approach to building intricate structures.

The table below outlines the primary functional groups and their potential transformations, highlighting the synthetic versatility of the compound.

Functional GroupPositionPotential Synthetic Transformations
Phenolic Hydroxyl (-OH)C1Etherification (e.g., Williamson synthesis), Esterification, O-alkylation
Bromo (-Br)C2Metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), Grignard formation, Lithiation
Fluoro (-F)C5Nucleophilic Aromatic Substitution (SNAr) under specific conditions, modulation of electronic properties, metabolic blocking
Hydroxymethyl (-CH₂OH)C4Oxidation (to aldehyde or carboxylic acid), Esterification, Etherification, Conversion to leaving group (e.g., tosylate)

The phenolic hydroxyl and the primary alcohol of the hydroxymethyl group are both amenable to classic etherification and esterification reactions. The phenolic -OH group, being more acidic, can be selectively deprotonated under milder basic conditions to form a phenoxide, which can then act as a nucleophile. This allows for the synthesis of a wide array of aryl ethers and esters, which are common motifs in pharmaceuticals and natural products. For example, reaction with alkyl halides or acyl chlorides can be precisely controlled to target the phenolic position. The hydroxymethyl group can subsequently be functionalized under different reaction conditions, often requiring a stronger base for deprotonation or activation via conversion to a better leaving group. This differential reactivity is key to its strategic use in multi-step synthesis.

Heterocyclic compounds are foundational to medicinal chemistry. This compound serves as an excellent precursor for constructing such ring systems. The bromine atom is particularly well-suited for transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid derivative or a Buchwald-Hartwig amination can be used to form carbon-carbon or carbon-nitrogen bonds, respectively, which can be key steps in the formation of a heterocyclic ring.

Furthermore, the interplay between the functional groups can be exploited in cyclization reactions. For example, the phenolic oxygen or the hydroxymethyl oxygen can act as an intramolecular nucleophile, attacking an electrophilic center introduced via modification of the bromine atom, leading to the formation of oxygen-containing heterocycles like benzofurans or their derivatives. The fluorine atom, while generally less reactive than bromine in cross-coupling, can activate the ring for nucleophilic aromatic substitution (SNAr) under forcing conditions or can be retained in the final molecule to enhance properties like metabolic stability or binding affinity.

Design and Synthesis of Novel Chemical Scaffolds for Research Applications

A chemical scaffold is a core structure upon which various substituents are attached to create a library of related compounds. The unique arrangement of functional groups on this compound makes it an attractive scaffold for developing new molecules with specific functions.

Chemical probes are small molecules used to study biological systems. The fluoro-bromophenol scaffold is particularly useful in this context for several reasons. The fluorine atom provides a valuable spectroscopic handle; ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful, background-free technique for monitoring a probe's interaction with its biological target.

The bromine atom acts as a convenient point for chemical modification. It can be used to attach reporter tags (such as fluorophores or biotin) or to link the scaffold to other molecular fragments to explore structure-activity relationships. This "late-stage functionalization" capability is highly desirable in the development of chemical probes. Fluorinated scaffolds are also increasingly used in the development of probes for Positron Emission Tomography (PET) imaging. nih.gov

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently create libraries of structurally diverse small molecules for high-throughput screening. nih.govrsc.orgcam.ac.uk The goal is to explore a wide range of "chemical space" to discover novel biologically active compounds. cam.ac.uk this compound is an ideal building block for DOS because its multiple reactive sites can be used in branching synthetic pathways. cam.ac.uk

Starting from this single compound, different reagents can be applied to engage its distinct functional groups, rapidly generating a collection of molecules with diverse skeletons. For example, one branch of a synthesis might involve a Suzuki coupling at the bromine position, while another could involve a double etherification of the two hydroxyl groups, and a third could involve oxidation of the hydroxymethyl group followed by amide bond formation. This approach allows for the efficient generation of molecular complexity and diversity from a simple, well-defined starting material. chemrxiv.org

Utility in Solid-Phase Organic Synthesis as a Linker Component

Solid-phase organic synthesis (SPOS) is a technique where molecules are built step-by-step while attached to an insoluble polymer support, simplifying purification. dtu.dk A critical component of this technology is the "linker," a molecule that connects the growing compound to the solid support and can be cleaved at the end of the synthesis to release the final product. nih.govresearchgate.netbiosynth.com

Phenolic compounds are often used as the basis for linkers. Derivatives of this compound are well-suited for this application. The hydroxymethyl group can be attached to the solid support resin, while the phenolic hydroxyl can serve as the attachment point for the molecule being synthesized. The fluorine atom provides a key advantage: it allows for the progress of the solid-phase synthesis to be monitored by gel-phase ¹⁹F NMR spectroscopy. This technique provides clear and rapid feedback on the success of each synthetic step. The electronic properties of the fluoro and bromo substituents can also be used to tune the stability of the linker and the conditions required for the final cleavage step, allowing for orthogonality with other protecting groups used in the synthesis.

Application in the Synthesis of Chemical Probes and Research Tools for Mechanistic Studies

The unique structural features of this compound, including its halogen substituents and reactive functional groups, make it a valuable precursor for the synthesis of specialized chemical probes and research tools. These tools are instrumental in elucidating complex biological mechanisms and enzymatic pathways.

The strategic placement of a fluorine atom on the phenolic ring offers a key advantage for certain analytical techniques. Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group, which can be crucial for designing pH-sensitive probes. More significantly, the stable isotope, fluorine-19 (¹⁹F), possesses a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. The "bio-orthogonal" nature of the carbon-fluorine bond, which is absent in most biological molecules, ensures that ¹⁹F NMR signals are highly specific to the probe. nih.gov This allows researchers to track the probe's metabolic fate, its binding to target enzymes, and conformational changes in biological systems with minimal background interference. nih.gov For instance, fluorinated substrate analogs are often used to study enzyme mechanisms, where the ¹⁹F NMR signal can provide insights into the formation of enzyme-inhibitor complexes and transition states. nih.gov

Furthermore, the phenolic scaffold of this compound can be incorporated into larger fluorescent molecules, such as rhodamines or BODIPY dyes. nih.gov The synthesis of these complex probes often involves the condensation of a fluorinated phenol (B47542) with other aromatic precursors. nih.gov The fluorine substituent can enhance the photophysical properties of the resulting fluorophore, such as improving photostability and quantum yield. nih.gov The hydroxymethyl group on the phenol offers a convenient handle for further chemical modification, allowing for the attachment of targeting moieties or other functional groups. This versatility enables the development of highly specific probes for imaging and sensing applications within cells and tissues.

The combination of a bromine atom and a hydroxyl group on the aromatic ring also provides synthetic handles for the construction of probes used in mechanistic studies of oxidative stress. Phenolic compounds are known to be sensitive to reactive oxygen species (ROS), and probes designed to detect these species often rely on the oxidation of a phenol to a more fluorescent product. The bromo and fluoro substituents can modulate the redox potential of the phenol, fine-tuning its reactivity towards specific ROS.

A hypothetical synthetic scheme for a chemical probe derived from this compound is outlined below. This example illustrates how the different functional groups can be utilized to build a complex molecular tool.

Reaction Step Reactants Reagents and Conditions Product Purpose of Transformation
1. Etherification This compoundPropargyl bromide, K₂CO₃, Acetone2-Bromo-5-fluoro-4-(hydroxymethyl)-1-(prop-2-yn-1-yloxy)benzeneIntroduction of a clickable alkyne group for bioorthogonal ligation.
2. Oxidation Product from Step 1MnO₂, Dichloromethane4-Bromo-2-fluoro-5-(prop-2-yn-1-yloxy)benzaldehydeConversion of the hydroxymethyl group to an aldehyde for further functionalization.
3. Condensation Product from Step 2, Rhodamine B hydrazideAcetic acid, Ethanol (B145695), RefluxA rhodamine-based fluorescent probeFormation of a Schiff base to link the phenolic component to a fluorophore.
4. Click Reaction Product from Step 3, Azide-tagged biomoleculeCuSO₄, Sodium ascorbate, H₂O/t-BuOHBiomolecule-probe conjugateCovalent attachment of the probe to a specific biological target for imaging.

Role as a Building Block for Specialty Polymers and Advanced Materials (focus on synthetic pathway)

The multifunctionality of this compound makes it a promising monomer for the synthesis of specialty polymers and advanced materials. The presence of a phenolic hydroxyl group, a hydroxymethyl group, and two different halogen atoms on the aromatic ring allows for a variety of polymerization strategies and the creation of polymers with tailored properties.

One of the most direct applications of this compound in polymer synthesis is in the formation of phenolic resins, akin to traditional phenol-formaldehyde resins. The hydroxymethyl group can undergo condensation reactions with the phenolic ring of another monomer unit, either through self-condensation or by reacting with an external cross-linking agent like formaldehyde. The fluorine and bromine substituents would be retained in the polymer backbone, imparting unique characteristics to the final material. For example, the high electronegativity of fluorine can enhance the thermal stability and chemical resistance of the polymer, while the bromine atoms can act as flame retardants.

The synthetic pathway for such a phenolic resin would typically involve a base- or acid-catalyzed polycondensation reaction. Under basic conditions, the phenolic proton is removed to form a more reactive phenoxide ion, which can then attack the hydroxymethyl group of another monomer. This process leads to the formation of methylene bridges connecting the aromatic rings.

Polymerization Method Initiator/Catalyst Key Reaction Resulting Polymer Structure Potential Properties
Self-Condensation Acid or BaseElectrophilic aromatic substitution and dehydrationLinear or cross-linked polymer with methylene bridgesHigh thermal stability, flame retardancy, chemical resistance
Co-polymerization with Formaldehyde Acid or BaseCondensation polymerizationCross-linked network polymerEnhanced mechanical strength and dimensional stability

Beyond phenolic resins, the hydroxyl and hydroxymethyl groups can be chemically modified to enable other types of polymerization. For instance, the phenolic hydroxyl group can be converted to a triflate, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. nih.gov This would allow for the incorporation of the bromofluoro-aromatic unit into the backbone of conjugated polymers, which are of interest for their electronic and optical properties. nih.gov

The hydroxymethyl group can be esterified with acrylic or methacrylic acid to form a vinyl monomer. This monomer could then be polymerized via free-radical polymerization to produce a polymer with pendant bromofluoro-phenyl groups. These side chains could be further functionalized, or they could be used to modulate the physical properties of the polymer, such as its refractive index or surface energy.

A plausible synthetic pathway to a polyacrylate incorporating this compound is as follows:

Esterification: Reaction of this compound with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine. This step would selectively acylate the more reactive hydroxymethyl group over the phenolic hydroxyl group.

Purification: Removal of the triethylamine hydrochloride salt and excess reagents to yield the pure acrylate monomer.

Polymerization: Free-radical polymerization of the resulting monomer using an initiator such as azobisisobutyronitrile (AIBN). The polymerization could be carried out in solution, bulk, or emulsion, depending on the desired molecular weight and polymer properties.

The resulting polymer would have a poly(acrylate) backbone with pendant 4-bromo-2-fluoro-5-hydroxyphenyl groups. The remaining phenolic hydroxyl groups could be used for post-polymerization modification, such as cross-linking or grafting of other polymer chains.

The presence of bromine also opens up the possibility of using this monomer in atom transfer radical polymerization (ATRP), where the bromo group could act as an initiator site for the growth of polymer chains from the aromatic ring, leading to the formation of graft copolymers.

The diverse reactivity of this compound provides a versatile platform for the design and synthesis of a wide range of specialty polymers with applications in high-performance materials, electronics, and biomedical devices.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Fluoro 4 Hydroxymethyl Phenol

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical manufacturing necessitates a departure from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. Future research into the synthesis of 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol should prioritize the integration of green chemistry principles.

A primary focus will be the exploration of bio-based starting materials and reagents. Lignin, a complex polymer rich in phenolic subunits, stands out as a promising renewable feedstock. Research into the enzymatic or catalytic depolymerization of lignin to yield functionalized phenols could provide a sustainable pathway to precursors of the target molecule. Additionally, the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, in the synthetic sequence will be crucial to minimize environmental impact.

Biocatalysis offers another significant avenue for green synthesis. The use of enzymes, either as isolated catalysts or within whole-cell systems, can facilitate highly selective transformations under mild reaction conditions. Future investigations could focus on identifying or engineering enzymes capable of regioselective bromination, fluorination, or hydroxymethylation of phenolic precursors. This approach not only enhances the sustainability of the synthesis but also has the potential to improve yields and reduce the formation of unwanted byproducts.

The principles of atom economy will also be central to the development of sustainable routes. Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. This involves exploring catalytic cycles that minimize the use of stoichiometric reagents and developing tandem or one-pot reactions to reduce the number of synthetic steps and associated waste generation.

Advancements in Chemo- and Regioselective Functionalization

The existing functionalities on this compound—a bromine atom, a fluorine atom, a hydroxyl group, and a hydroxymethyl group—offer multiple sites for further chemical modification. A key challenge and a significant area for future research lie in the development of highly chemo- and regioselective functionalization methods that can precisely target one functional group in the presence of others.

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings, and its application to this compound warrants investigation. The directing ability of the hydroxyl and hydroxymethyl groups could be exploited to introduce a wide range of electrophiles at specific positions on the aromatic ring. Research in this area would involve optimizing reaction conditions and potentially utilizing protecting group strategies to control the regioselectivity of the lithiation and subsequent functionalization.

Transition-metal-catalyzed C-H activation is another promising strategy for the selective functionalization of the phenolic ring. Catalytic systems based on palladium, rhodium, or iridium could enable the direct introduction of new carbon-carbon and carbon-heteroatom bonds at positions dictated by the electronic and steric influence of the existing substituents. Future studies should focus on the development of ligands that can fine-tune the reactivity and selectivity of the metal catalyst for this specific substrate.

Furthermore, the development of selective transformations of the existing functional groups is a crucial research direction. For instance, selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions at the C-Br bond, while leaving the other functionalities intact, would provide a versatile method for introducing aryl, heteroaryl, or amino groups. Similarly, methods for the selective oxidation or further functionalization of the hydroxymethyl group without affecting the phenolic hydroxyl group would significantly expand the synthetic utility of this compound.

Functionalization StrategyPotential TransformationKey Research Focus
Directed ortho-lithiationIntroduction of electrophiles (e.g., alkyl, silyl, carboxyl groups) at specific ring positions.Optimization of directing group ability, reaction conditions, and use of protecting groups.
Transition-metal-catalyzed C-H activationDirect introduction of aryl, alkyl, or other functional groups onto the aromatic ring.Development of selective and efficient catalyst-ligand systems.
Selective Cross-CouplingSuzuki, Buchwald-Hartwig, or Sonogashira coupling at the C-Br bond.Catalyst and reaction condition screening for high chemoselectivity.
Hydroxymethyl Group ModificationOxidation to an aldehyde or carboxylic acid; etherification or esterification.Development of selective reagents and catalysts that do not react with the phenolic -OH.

Exploration of Flow Chemistry Methodologies for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including issues with heat and mass transfer, reaction control, and safety. Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers a promising solution for the scalable and safe synthesis of this compound.

Future research should focus on translating the optimized batch synthesis of this compound into a continuous flow process. This will involve the design and fabrication of microreactors or packed-bed reactors suitable for the specific reaction steps. The use of flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and product consistency.

A key advantage of flow chemistry is the enhanced safety profile, particularly for reactions that are highly exothermic or involve hazardous intermediates. The small reactor volumes inherent in flow systems minimize the potential for runaway reactions. This is particularly relevant for nitration or halogenation steps that might be part of a synthetic route to the target compound.

Furthermore, flow chemistry facilitates the integration of in-line analysis and purification techniques, leading to a more streamlined and automated manufacturing process. Future work could explore the coupling of flow reactors with techniques such as HPLC or mass spectrometry for real-time reaction monitoring and the use of continuous extraction or crystallization for product isolation. This integrated approach has the potential to significantly reduce production costs and time.

Discovery of Novel Catalytic Systems for Specific Transformations of the Compound

Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems tailored for the specific transformations of this compound represents a vast and largely unexplored research area.

A significant focus should be on developing catalysts for the selective activation and functionalization of the C-F bond. While C-F bonds are generally considered unreactive, recent advances in catalysis have shown that their selective transformation is possible. The development of catalysts that can mediate the nucleophilic or electrophilic substitution of the fluorine atom would open up new avenues for the synthesis of novel derivatives.

Dehydrogenative coupling reactions catalyzed by novel metal or organocatalysts could also be explored for the functionalization of the hydroxymethyl group. For instance, the coupling of the hydroxymethyl group with other alcohols or amines could lead to the formation of new ether or amine linkages. Research in this area would involve the design of catalysts that can selectively activate the C-H bond of the hydroxymethyl group.

Photoredox catalysis is another emerging area that could be applied to the functionalization of this compound. Visible-light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns. Future investigations could explore the use of photoredox catalysts for radical-based transformations, such as the introduction of perfluoroalkyl groups or the formation of new C-C bonds.

Finally, the development of multifunctional catalysts that can promote several transformations in a single step would be a significant advancement. For example, a catalyst that could facilitate a domino reaction involving both a cross-coupling at the C-Br bond and a functionalization of the hydroxymethyl group would be highly desirable for increasing synthetic efficiency.

Catalytic SystemTarget TransformationPotential Advantages
C-F Activation CatalystsSelective substitution of the fluorine atom.Access to novel derivatives with unique electronic properties.
Dehydrogenative Coupling CatalystsFormation of ethers or amines from the hydroxymethyl group.Atom-economical and avoids pre-functionalization.
Photoredox CatalystsRadical-based functionalizations.Mild reaction conditions and novel reactivity.
Multifunctional CatalystsTandem or domino reactions involving multiple functional groups.Increased synthetic efficiency and step economy.

Q & A

[Basic] Synthetic Routes and Structural Validation

Q: What are the key synthetic strategies for 2-Bromo-5-fluoro-4-(hydroxymethyl)phenol, and how is its structure confirmed? A: The synthesis typically involves sequential functionalization of a phenol precursor. First, hydroxymethylation is achieved via condensation of phenol with formaldehyde under acidic or basic conditions, forming a hydroxymethyl intermediate . Subsequent bromination and fluorination steps employ regioselective electrophilic substitution (e.g., using Br₂/FeBr₃ for bromination and Selectfluor® or F₂ gas for fluorination) . Structural validation combines NMR (¹H/¹³C, with attention to coupling patterns for Br/F substituents), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystalline samples, SHELXL software refines structural models using diffraction data .

[Basic] Physicochemical Properties and Handling

Q: What critical physicochemical properties dictate the storage and handling of this compound? A: Key properties include:

  • Melting point : ~42–44°C (analogous to 2-Bromo-5-fluorophenol)
  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) due to hydroxyl and halogen groups.
  • Stability : Light- and moisture-sensitive; stored at 0–6°C to prevent decomposition . Handling requires inert atmospheres (N₂/Ar) and amber glassware to minimize photodegradation.

[Advanced] Regioselectivity Challenges in Halogenation

Q: How do steric and electronic effects influence regioselectivity during bromination/fluorination? A: The hydroxymethyl group acts as an ortho/para-directing electron donor, while bromine and fluorine (strong meta-directing deactivators) compete for substitution sites. Computational modeling (DFT) predicts reactive intermediates, guiding reagent choice. For example, bulky brominating agents (e.g., NBS) favor less hindered positions, while fluorination with Selectfluor® targets electron-rich regions . Experimental validation via isotopic labeling or kinetic studies is critical .

[Advanced] Computational Modeling of Reactivity

Q: How can computational tools predict the compound’s behavior in cross-coupling reactions? A: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks. Software like Gaussian or ORCA models transition states for Suzuki-Miyaura coupling (common for brominated aromatics). Solvent effects are simulated using COSMO-RS, while SHELX refines crystallographic data to validate predicted geometries .

[Basic] Analytical Differentiation of Positional Isomers

Q: How are spectroscopic techniques used to distinguish positional isomers? A: ¹⁹F NMR identifies fluorine environments (chemical shifts vary by substituent position). 2D NMR (COSY, NOESY) maps spatial proximity between hydroxymethyl and halogen groups. IR spectroscopy detects hydroxyl stretching (~3200 cm⁻¹) and C-Br/F vibrations (500–700 cm⁻¹). Mass fragmentation patterns (e.g., loss of –CH₂OH or –Br) further differentiate isomers .

[Advanced] Applications in Medicinal Chemistry

Q: What role does this compound play as a building block in drug discovery? A: The hydroxymethyl group serves as a handle for derivatization (e.g., esterification, glycosylation), while bromine/fluorine enhance bioavailability and target binding. It is used in:

  • Anticancer agents : As a core for kinase inhibitors (e.g., mimicking fluorinated tyrosine analogs) .
  • Antimicrobials : Halogenated phenols disrupt bacterial membranes.
    Structure-activity relationship (SAR) studies optimize substituent placement via parallel synthesis .

[Advanced] Stability Under Reaction Conditions

Q: How does the compound degrade under acidic/basic or catalytic conditions? A: Acidic conditions may protonate the hydroxyl group, leading to ether formation or demethylation. Basic environments risk nucleophilic aromatic substitution (Br/F displacement). Stability assays (HPLC monitoring) under varying pH/temperatures identify degradation pathways. Catalytic systems (e.g., Pd) require ligand optimization to prevent dehalogenation .

[Basic] Safety and Hazard Mitigation

Q: What safety protocols are essential for handling this compound? A:

  • Toxicity : Potential skin/eye irritant (similar to bromophenols) .
  • Ventilation : Fume hoods for powder handling.
  • Spill Management : Neutralize with activated carbon; avoid water to prevent hydrolysis.
    Material Safety Data Sheets (MSDS) for analogous bromo-fluorophenols guide risk assessments .

[Advanced] Role in Materials Science

Q: How is this compound utilized in polymer or catalyst design? A: The hydroxymethyl group participates in condensation polymerization (e.g., with formaldehyde for resin synthesis) . Bromine serves as a leaving group in cross-coupling reactions to create conductive polymers. Fluorine enhances thermal stability in coatings. Catalytic applications include ligand design for asymmetric catalysis, leveraging halogen-π interactions .

[Advanced] Mechanistic Studies of Photodegradation

Q: What methodologies track photodegradation pathways? A: UV-Vis spectroscopy monitors absorbance changes under controlled light exposure. LC-MS identifies degradation products (e.g., debromination or oxidation). Radical trapping experiments (e.g., using TEMPO) confirm reactive oxygen species involvement. Computational TD-DFT models excited-state behavior to predict degradation sites .

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